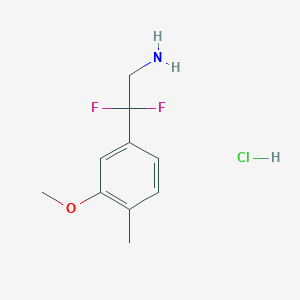

2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2NO. It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structural features, including the presence of difluoromethyl and methoxy groups, which contribute to its distinct chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride typically involves the introduction of difluoromethyl and methoxy groups onto an aromatic ring. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with difluoromethylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Trace Amine-Associated Receptor 1 Agonist :

- Recent studies have identified this compound as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems. This receptor's activation is associated with potential therapeutic effects in treating conditions such as schizophrenia and depression .

- Neuropharmacology :

Synthesis and Derivatives

The synthesis of this compound typically involves the introduction of fluorine atoms and the methoxy group onto a phenyl ring, which can enhance its lipophilicity and receptor binding affinity. The synthesis pathway often includes:

- Starting Materials : Appropriate aromatic compounds with methoxy and methyl substituents.

- Reagents : Fluorinating agents for the introduction of difluoromethyl groups.

Comparative Efficacy Studies

To understand its efficacy compared to other compounds, a comparative analysis was conducted focusing on various amine derivatives. The following table summarizes key findings:

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | TAAR1 Agonist | |

| Other TAAR1 Agonists | Variable | Various studies |

Study on Schizophrenia Models

In a controlled study involving rodent models of schizophrenia, the administration of this compound resulted in significant reductions in hyperactivity and restoration of normal locomotor activity patterns. This indicates its potential as a candidate for further development in treating schizophrenia-related symptoms .

Neurotransmitter Modulation

Another study demonstrated that this compound influences dopamine and serotonin levels in the brain, suggesting a dual mechanism of action that could be beneficial for mood disorders .

Mecanismo De Acción

The mechanism of action of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The methoxy group further contributes to the compound’s stability and solubility, facilitating its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride: Lacks the methoxy group, resulting in different chemical properties and reactivity.

2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns on the aromatic ring.

2,2-Difluorocyclopropan-1-amine hydrochloride: Contains a cyclopropane ring instead of an aromatic ring, leading to distinct chemical behavior.

Uniqueness

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both difluoromethyl and methoxy groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Actividad Biológica

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride (CAS Number: 2377035-54-4) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of difluoromethyl and methoxy groups, suggests a diverse biological activity profile. This article reviews the compound's biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H13F2N⋅HCl, with a molecular weight of 201.21 g/mol. The compound is typically encountered in powder form and is noted for its stability under standard conditions .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with methoxy and fluorinated groups are often studied for their ability to scavenge free radicals and inhibit oxidative stress-related pathways. In vitro assays have suggested that similar compounds can significantly reduce oxidative damage in cellular models .

Case Studies

A few case studies highlight the biological activities associated with compounds structurally related to 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine:

- Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives on cancer cell lines, reporting IC50 values ranging from 9.3 nM to 25.8 nM against HT29 cell lines . These findings underscore the potential for further investigation into the specific activities of this compound.

- Enzymatic Inhibition : Research has indicated that compounds with similar structures can act as effective inhibitors of key enzymatic pathways involved in tumor growth and proliferation. For example, one study reported a potent FGFR1 inhibitor among structurally related compounds .

Summary of Biological Activities

| Activity Type | Description | IC50 Values (nM) |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | < 4.1 (FGFR1) |

| Antioxidant | Scavenging free radicals | Not specified |

| Enzymatic Inhibition | Inhibition of FGFR pathways | < 30 |

Propiedades

IUPAC Name |

2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO.ClH/c1-7-3-4-8(5-9(7)14-2)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHODOUGWXHXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CN)(F)F)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.